molecular formula C12H14N4O3 B11855024 N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62195-07-7

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11855024
CAS No.: 62195-07-7
M. Wt: 262.26 g/mol
InChI Key: BBPSMJNJUOPTRX-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the imidazo[1,2-a]pyridine class include:

Uniqueness

N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its nitro group and carboxamide functionality contribute to its potent antimicrobial properties, making it a valuable compound in the fight against drug-resistant bacterial infections .

Properties

CAS No.

62195-07-7

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C12H14N4O3/c1-8(2)7-13-11(17)10-12(16(18)19)15-6-4-3-5-9(15)14-10/h3-6,8H,7H2,1-2H3,(H,13,17)

InChI Key

BBPSMJNJUOPTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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